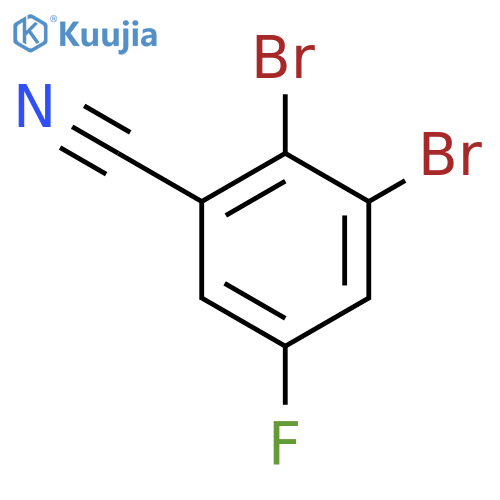Cas no 1804417-13-7 (2,3-Dibromo-5-fluorobenzonitrile)

1804417-13-7 structure
商品名:2,3-Dibromo-5-fluorobenzonitrile
CAS番号:1804417-13-7
MF:C7H2Br2FN
メガワット:278.903883457184
CID:4706264
2,3-Dibromo-5-fluorobenzonitrile 化学的及び物理的性質
名前と識別子
-
- 2,3-Dibromo-5-fluorobenzonitrile
-
- インチ: 1S/C7H2Br2FN/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2H
- InChIKey: BUXKUHYILLWAQR-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC(=CC=1C#N)F)Br
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 188
- トポロジー分子極性表面積: 23.8
2,3-Dibromo-5-fluorobenzonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013020136-1g |
2,3-Dibromo-5-fluorobenzonitrile |
1804417-13-7 | 97% | 1g |
1,460.20 USD | 2021-06-24 | |
| Alichem | A013020136-500mg |
2,3-Dibromo-5-fluorobenzonitrile |
1804417-13-7 | 97% | 500mg |
831.30 USD | 2021-06-24 | |
| Alichem | A013020136-250mg |
2,3-Dibromo-5-fluorobenzonitrile |
1804417-13-7 | 97% | 250mg |
489.60 USD | 2021-06-24 |
2,3-Dibromo-5-fluorobenzonitrile 関連文献
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
2. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
1804417-13-7 (2,3-Dibromo-5-fluorobenzonitrile) 関連製品
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 249916-07-2(Borreriagenin)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
